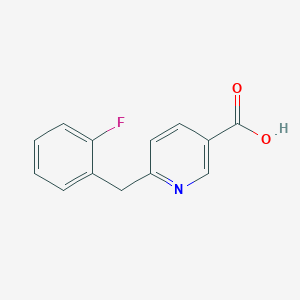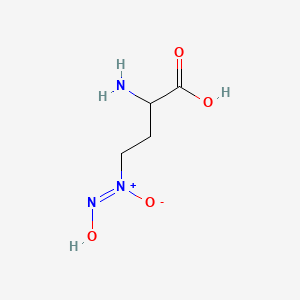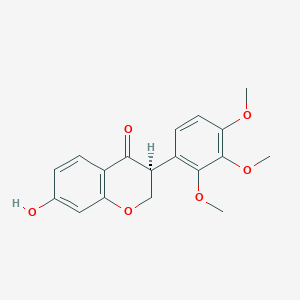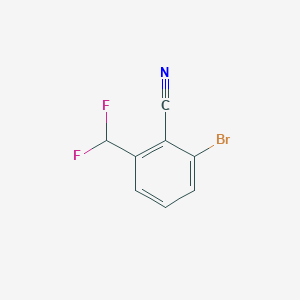
6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties, making it a versatile building block for synthesizing more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method starts with the preparation of 1-methyl-1H-pyrazole-5-carbaldehyde, which is then subjected to a condensation reaction with 3-aminopyridine under acidic conditions to yield the target compound.
Reaction Steps:
Formation of 1-methyl-1H-pyrazole-5-carbaldehyde:
Condensation with 3-aminopyridine:
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Halogenated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine is used as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Medicine
In medicinal chemistry, this compound is studied for its pharmacological properties. It has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications, including the development of new coatings and adhesives.
Mécanisme D'action
The mechanism of action of 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1H-Pyrazol-5-yl)pyridin-3-amine: Lacks the methyl group on the pyrazole ring.
6-(1-Methyl-1H-pyrazol-3-yl)pyridin-3-amine: Methyl group positioned differently on the pyrazole ring.
Uniqueness
6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
6-(2-methylpyrazol-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H10N4/c1-13-9(4-5-12-13)8-3-2-7(10)6-11-8/h2-6H,10H2,1H3 |
Clé InChI |
MSFAAVFCFNEXGF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)
![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)

![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)




![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)





